molecular formula C33H50O11 B1237419 Cotylenin A CAS No. 12708-37-1

Cotylenin A

Cat. No.: B1237419
CAS No.: 12708-37-1
M. Wt: 622.7 g/mol
InChI Key: SMQRKTIIIYTOTN-XWJJHAMOSA-N
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Description

Cotylenin A is a complex organic compound with a highly intricate structure. This compound is characterized by multiple fused ring systems, hydroxyl groups, and various substituents, making it a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the fused ring systems through intramolecular cyclization.

    Functional Group Transformations: Introduction of hydroxyl, methoxymethyl, and other functional groups.

    Stereoselective Reactions: Ensuring the correct stereochemistry at various chiral centers.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to achieve high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) for oxidation reactions.

    Reducing Agents: Such as NaBH4 (Sodium borohydride) for reduction reactions.

    Substitution Reagents: Such as halides for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of other complex organic molecules.

    Study of Reaction Mechanisms: Understanding the reactivity and mechanisms of various chemical reactions.

Biology

    Biological Activity: Investigation of potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound in drug discovery.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathways Involved: Influence on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctene Derivatives: Compounds with similar ring structures.

    Hydroxylated Cycloalkanes: Compounds with hydroxyl groups on cycloalkane rings.

Uniqueness

This compound’s uniqueness lies in its complex structure, multiple functional groups, and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

CAS No.

12708-37-1

Molecular Formula

C33H50O11

Molecular Weight

622.7 g/mol

IUPAC Name

(1R,2E,4R,7S,8R,9R,10R)-10-[[(1S,2R,4S,5R,6R,8S,9S)-5-hydroxy-2-(methoxymethyl)-9-methyl-9-[(2S)-oxiran-2-yl]-3,7,10,11-tetraoxatricyclo[6.2.1.01,6]undecan-4-yl]oxy]-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9-diol

InChI

InChI=1S/C33H50O11/c1-16(2)18-8-10-30(4)12-20-19(9-11-32(20,36)15-38-7)17(3)24(34)26(23(18)30)41-28-25(35)27-33(22(40-28)13-37-6)43-29(42-27)31(5,44-33)21-14-39-21/h12,16-17,19,21-22,24-29,34-36H,8-11,13-15H2,1-7H3/b20-12+/t17-,19+,21+,22-,24-,25-,26-,27-,28-,29+,30-,31+,32+,33-/m1/s1

InChI Key

SMQRKTIIIYTOTN-XWJJHAMOSA-N

Isomeric SMILES

C[C@@H]1[C@@H]\2CC[C@@](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@@H]5[C@]6([C@H](O4)COC)O[C@H](O5)[C@](O6)(C)[C@@H]7CO7)O)C(C)C)C)(COC)O

SMILES

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C5C6(C(O4)COC)OC(O5)C(O6)(C)C7CO7)O)C(C)C)C)(COC)O

Canonical SMILES

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C5C6(C(O4)COC)OC(O5)C(O6)(C)C7CO7)O)C(C)C)C)(COC)O

Synonyms

cotylenin A

Origin of Product

United States

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